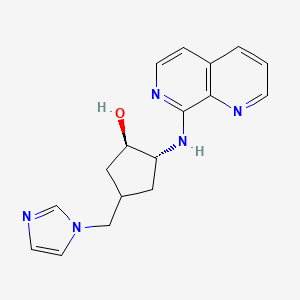![molecular formula C14H16N4O B7450362 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP is a piperazine derivative that has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor and a potent antagonist at the α2-adrenergic receptor. 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. These effects contribute to 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one's anxiolytic, antidepressant, and antipsychotic properties.
Biochemical and Physiological Effects:
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one increases the levels of dopamine and norepinephrine in the brain, leading to increased neurotransmission. 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival. Additionally, 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity for its target receptors. 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also has a long half-life, allowing for sustained effects in animal models. However, 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has some limitations, including its poor solubility in water and its potential for off-target effects at high doses.
未来方向
There are several future directions for 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one research, including its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one's effects on neuroplasticity and neuronal survival suggest its potential use in promoting recovery from brain injury or stroke. Further studies are needed to understand the full range of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one's therapeutic potential and to address its limitations for clinical use.
In conclusion, 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied, providing a foundation for further research in this field.
合成方法
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves several methods, including the reaction of 4-(1H-1,3-benzodiazol-2-yl)piperazine with prop-2-en-1-one. Other methods include the reaction of 4-(1H-1,3-benzodiazol-2-yl)piperazine with 2-bromo-1-phenylethanone followed by deprotection of the benzodiazole ring.
科学研究应用
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, schizophrenia, and Parkinson's disease. 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as an antipsychotic drug has also been explored. Additionally, 1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been studied for its neuroprotective effects in Parkinson's disease.
属性
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-13(19)17-7-9-18(10-8-17)14-15-11-5-3-4-6-12(11)16-14/h2-6H,1,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZWYXXGPVYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid](/img/structure/B7450285.png)
![2-methyl-N-[1-[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperidin-4-yl]furan-3-carboxamide](/img/structure/B7450290.png)
![5-[3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-1H-pyridin-2-one](/img/structure/B7450298.png)
![2-[2-[1-(aminomethyl)cyclobutyl]piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B7450299.png)
![1-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea](/img/structure/B7450308.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)


![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)